molecular formula C15H16N4O2S B2990478 N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1797646-65-1

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2990478
CAS RN: 1797646-65-1
M. Wt: 316.38
InChI Key: QRIOEYCFSPYDOL-UHFFFAOYSA-N
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Description

This compound is a derivative of furan, thiophene, and triazole. Furan and thiophene are heterocyclic organic compounds, which are known to have a wide range of biological and medicinal activities . Triazoles are another class of compounds that are often used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Antibacterial and Antiurease Activities

A study by Sokmen et al. (2014) involved the synthesis of acylhydrazone compounds through the condensation of ethyl benzimidate hydrochloride with furan-2-carbohydrazide, leading to the formation of 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles after treatment with hydrazine hydrate. The resulting compounds exhibited significant antiurease and antioxidant activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents (Sokmen et al., 2014).

Antimicrobial Activities

Başoğlu et al. (2013) reported the synthesis of new azole derivatives starting from furan-2-carbohydrazide. These compounds, including 1,2,4-triazole derivatives, demonstrated antimicrobial activity against various microorganisms, suggesting their use as potential antimicrobial agents (Başoğlu et al., 2013).

Synthesis and Reactivity

Aleksandrov et al. (2017) synthesized N-(1-Naphthyl)furan-2-carboxamide and further processed it to obtain 2-(furan-2-yl)benzo[e][1,3]benzothiazole. This compound underwent various electrophilic substitution reactions, indicating its versatile reactivity for further chemical modifications and applications (Aleksandrov et al., 2017).

Corrosion Inhibition

Murmu et al. (2020) studied the corrosion inhibition properties of azomethine functionalized triazole derivatives for mild steel in an acidic medium. Their findings demonstrated that these compounds are effective corrosion inhibitors, with the heteroatoms present in their structure playing a crucial role in their inhibitory performance. This suggests potential applications in materials science, particularly in corrosion protection (Murmu et al., 2020).

Future Directions

Given the wide range of activities of furan and thiophene derivatives, this compound could be a promising structure for the development of more potent pharmaceutical agents . Further studies would be needed to explore its potential uses and properties.

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-methyl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-18-11-14(16-17-18)15(20)19(10-12-4-2-8-21-12)7-6-13-5-3-9-22-13/h2-5,8-9,11H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIOEYCFSPYDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-1-methyl-N-(2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

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